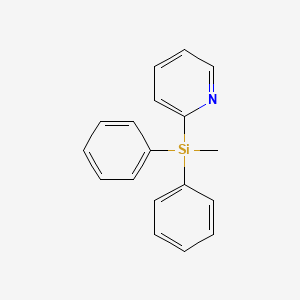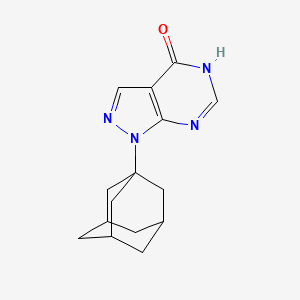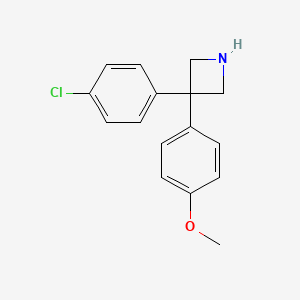
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C18H19NO. It is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine group through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkylating agent to form the ether linkage. This step often employs conditions such as the use of a base (e.g., sodium hydride) and an alkyl halide.
N-Methylation: The final step involves the methylation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the isoquinoline moiety to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-Oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine: Unique due to its specific ether linkage and isoquinoline structure.
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)propylamine: Similar structure but with a propylamine group instead of ethanamine.
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)butylamine: Similar structure but with a butylamine group instead of ethanamine.
Uniqueness
This compound stands out due to its specific ether linkage and the presence of the isoquinoline moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
89721-23-3 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
N-methyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C18H18N2O/c1-19-11-12-21-17-13-15-9-5-6-10-16(15)18(20-17)14-7-3-2-4-8-14/h2-10,13,19H,11-12H2,1H3 |
Clave InChI |
VMLXALRARBKDPX-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)
